molecular formula C8H8BrNO2 B3022597 Methyl 5-amino-2-bromobenzoate CAS No. 6942-37-6

Methyl 5-amino-2-bromobenzoate

Cat. No.: B3022597
CAS No.: 6942-37-6
M. Wt: 230.06 g/mol
InChI Key: OFDWPQOLEQDJIX-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the bromine atom at the 2nd carbon, with a methyl ester group attached to the carboxyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 5-amino-2-bromobenzoate plays a significant role in biochemical reactions, particularly as an inhibitor. It interacts with enzymes such as PqsD, which is involved in the quorum sensing system of Pseudomonas aeruginosa . This interaction inhibits the production of virulence factors and biofilm formation, making it a potential candidate for anti-infective therapies . Additionally, this compound is used in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the quorum sensing system in Pseudomonas aeruginosa, leading to reduced virulence and biofilm formation . This compound also impacts cell signaling pathways and gene expression related to the production of virulence factors . Furthermore, it has been shown to have plant growth-regulator activity, affecting cellular metabolism in plants .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It inhibits the enzyme PqsD, which is crucial for the quorum sensing system in Pseudomonas aeruginosa . This inhibition disrupts the production of virulence factors and biofilm formation. Additionally, this compound is involved in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors, affecting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on PqsD and the quorum sensing system in Pseudomonas aeruginosa . Its stability and degradation need to be monitored to ensure consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the quorum sensing system in Pseudomonas aeruginosa without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential skin and eye irritation . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibitory effects on PqsD and the quorum sensing system in Pseudomonas aeruginosa . It interacts with enzymes and cofactors that regulate the production of virulence factors and biofilm formation. Additionally, it is used in the synthesis of hepatitis C virus NS5b RNA polymerase inhibitors, affecting viral metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its inhibitory effects on the quorum sensing system in Pseudomonas aeruginosa .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its inhibitory effects . Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its activity and function. The subcellular localization of this compound is essential for its role in inhibiting the quorum sensing system in Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-amino benzoate. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the 2nd position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-amino-2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Acts as an inhibitor in various biological pathways, particularly in the study of enzyme functions.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-amino-2-bromobenzoate
  • Methyl 3-amino-5-bromobenzoate

Uniqueness

Methyl 5-amino-2-bromobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis and specific biological applications .

Properties

IUPAC Name

methyl 5-amino-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDWPQOLEQDJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288758
Record name methyl 5-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-37-6
Record name 6942-37-6
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Record name methyl 5-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-amino-2-bromobenzoate
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Synthesis routes and methods I

Procedure details

Methyl 2-bromo-5-nitrobenzoate (25.3 g, 97.3 mmol) was dissolved in anhydrous methanol (500 mL), tin (II) chloride (93.3 g, 487 mmol) was added thereto, and then the reaction mixture was refluxed for 2 hours. The reaction mixture was cooled down, ethyl acetate (500 mL) and water (100 mL) were added thereto, the mixture was neutralized with 4N aqueous sodium hydroxide solution, and then filtered on celite. The filtrate was concentrated under reduced pressure, ethyl acetate (200 mL) was added thereto, and then the mixture was washed with saturated aqueous sodium hydrogen carbonate solution (200 mL, twice), water (200 mL), and saturated brine (200 mL) successively. The organic layer was dried over anhydrous magnesium sulfate and the solvent was removed under reduced pressure to give the titled reference compound (21.0 g) as a pale yellow oil. (Yield 94%)
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
93.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

5-Amino-2-bromobenzoic acid (10.8 g, 50 mmol) was dissolved in methanol (100 mL). Conc. H2SO4 (2 mL) was added slowly and the reaction mixture heated to reflux for 4 h. The mixture was concentrated and the residue was allowed to cool to room temperature. It was poured over crushed ice. The organic product was extracted using diethyl ether (2×200 mL). The organic extract was washed with water, 10% aqueous NaHCO3, dried (anhydrous Na2SO4) and concentrated to get the title compound.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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